BenchChemオンラインストアへようこそ!

Flucloxacillin

Pharmacokinetics Oral bioavailability Protein binding

Flucloxacillin delivers superior pharmacokinetics versus oxacillin/cloxacillin—2× higher free serum concentrations for enhanced tissue penetration and bactericidal activity against MSSA. The halogenated isoxazolyl side chain confers steric hindrance, stabilizing the β-lactam ring against staphylococcal penicillinase. Optimize procurement for biliary tract PK studies (biliary levels exceed serum) and protein-binding pharmacodynamic investigations (95% bound). Compound-specific evidence must guide formulary selection—therapeutic equivalence with other isoxazolyl penicillins is not supported.

Molecular Formula C19H17ClFN3O5S
Molecular Weight 453.9 g/mol
CAS No. 5250-39-5
Cat. No. B1213737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlucloxacillin
CAS5250-39-5
SynonymsFloxacillin
Flucloxacillin
Fluorochloroxacillin
Molecular FormulaC19H17ClFN3O5S
Molecular Weight453.9 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O
InChIInChI=1S/C19H17ClFN3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/t13-,14+,17-/m1/s1
InChIKeyUIOFUWFRIANQPC-JKIFEVAISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.45e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Flucloxacillin (CAS 5250-39-5): A β-Lactamase-Stable Isoxazolyl Penicillin for MSSA and Gram-Positive Infections


Flucloxacillin (CAS 5250-39-5) is a semisynthetic, narrow-spectrum beta-lactam antibiotic belonging to the isoxazolyl penicillin subclass. Its molecular structure features a halogenated isoxazolyl side chain that confers steric hindrance, rendering the beta-lactam ring stable against hydrolysis by staphylococcal penicillinase enzymes [1]. This structural feature enables flucloxacillin to retain bactericidal activity against penicillinase-producing strains of Staphylococcus aureus, the primary target pathogen, by binding to penicillin-binding proteins (PBPs) and inhibiting cell wall synthesis [2]. Unlike broader-spectrum penicillins, its activity is primarily restricted to Gram-positive cocci, including methicillin-susceptible S. aureus (MSSA) and Streptococcus pyogenes [3].

Flucloxacillin Procurement Risks: Why In-Class Isoxazolyl Penicillins Are Not Directly Interchangeable


Despite belonging to the same isoxazolyl penicillin subclass, flucloxacillin exhibits distinct pharmacokinetic and safety profiles that preclude simple interchange with analogs like oxacillin, cloxacillin, or dicloxacillin. Clinically meaningful differences exist in oral bioavailability, serum levels of free (pharmacologically active) drug, and the incidence of idiosyncratic adverse events [1]. For instance, flucloxacillin achieves significantly higher free serum concentrations than oxacillin and cloxacillin after equivalent oral dosing, which may translate to enhanced tissue penetration and bactericidal activity [2]. Conversely, its association with a higher risk of cholestatic hepatitis compared to other isoxazolyl penicillins necessitates careful patient selection and monitoring, a critical safety differentiation for procurement decisions [3]. These quantitative disparities underscore that therapeutic equivalence cannot be assumed, and formulary or research decisions must be guided by compound-specific evidence rather than class-level assumptions.

Flucloxacillin Comparative Evidence: Quantified Differentiation from Oxacillin, Cloxacillin, Dicloxacillin, and Cefazolin


Superior Free Serum Concentrations vs. Oxacillin and Cloxacillin After Oral Dosing

Flucloxacillin achieves significantly higher free (unbound) serum concentrations compared to oxacillin and cloxacillin following oral administration, a key determinant of in vivo antimicrobial activity [1]. This advantage arises from a favorable balance of absorption and moderate protein binding relative to these comparators.

Pharmacokinetics Oral bioavailability Protein binding

Comparative Protein Binding: Lower Affinity Than Dicloxacillin, Impacting Free Drug Availability

While all isoxazolyl penicillins are highly protein-bound, flucloxacillin exhibits a lower degree of binding (≈95%) compared to dicloxacillin (≈97%), resulting in a larger free fraction of pharmacologically active drug [1]. This distinction is critical because only unbound antibiotic is available for tissue penetration and bacterial killing.

Protein binding Pharmacodynamics Free drug hypothesis

Oral Bioavailability: Absorption Disadvantage vs. Dicloxacillin

Flucloxacillin demonstrates lower oral absorption (≈50%) compared to dicloxacillin (≈70%), indicating that a smaller fraction of an oral dose reaches the systemic circulation . This difference necessitates careful consideration of dosing regimens to ensure adequate drug exposure.

Oral absorption Bioavailability Pharmacokinetics

Safety Differentiation: Higher Incidence of Cholestatic Hepatitis vs. Dicloxacillin and Cloxacillin

Flucloxacillin is associated with a significantly higher risk of idiosyncratic cholestatic hepatitis compared to other isoxazolyl penicillins. Epidemiologic data estimate the incidence at approximately 1 in 15,000 users, with risk factors including age >55 years and therapy duration >14 days [1]. In a direct comparison, flucloxacillin accounted for approximately 600 reported cases of cholestatic hepatitis versus 164 cases for all other isoxazolyl penicillins combined [1].

Hepatotoxicity Adverse events Drug safety

Clinical Tolerability vs. Cefazolin in MSSA Bacteremia: Higher Rate of Discontinuation Due to Adverse Events

In a prospective observational study of 71 patients with MSSA bloodstream infection, flucloxacillin therapy was associated with a significantly higher rate of discontinuation due to adverse events compared to cefazolin. Adverse events led to flucloxacillin discontinuation in 13% of patients (7 of 56), while efficacy outcomes were similar between groups [1]. A propensity score analysis confirmed a statistically significant difference in adverse event severity favoring cefazolin (p = 0.019) [1].

Clinical tolerability Adverse events MSSA bacteremia

Antimicrobial Potency: Fourfold Greater Bactericidal Activity vs. Cloxacillin

In vitro studies demonstrate that flucloxacillin possesses approximately fourfold greater bactericidal activity against penicillin-resistant Staphylococcus aureus compared to cloxacillin [1]. While activity against Gram-positive cocci was generally similar to oxacillin, the enhanced potency versus cloxacillin represents a quantifiable in vitro advantage for certain staphylococcal strains.

Bactericidal activity In vitro susceptibility MSSA

Procurement-Driven Application Scenarios for Flucloxacillin Based on Quantified Differentiation Evidence


Oral Therapy for MSSA Infections Where Free Drug Levels Are Critical

Flucloxacillin is optimally procured for oral treatment of MSSA infections (e.g., skin and soft tissue infections, osteomyelitis) when achieving high free serum concentrations is a therapeutic priority. Evidence demonstrates that oral flucloxacillin yields free serum levels twice as high as those of oxacillin and cloxacillin [1], providing a pharmacokinetic advantage that may enhance tissue penetration and bactericidal activity without requiring higher total doses.

Biliary Tract Infections Due to Susceptible Gram-Positive Pathogens

Flucloxacillin demonstrates markedly elevated biliary excretion, achieving concentrations in bile that significantly exceed concurrent serum levels [1]. In rat models, the biliary recovery rate was 4.4% within two hours of intravenous administration [1]. This pharmacokinetic property supports its targeted procurement for biliary tract infections caused by susceptible Gram-positive organisms, where high local drug concentrations at the site of infection are desirable.

Research Applications Requiring β-Lactamase-Stable Penicillin with Moderate Protein Binding

For in vitro or in vivo research investigating the impact of protein binding on antimicrobial pharmacodynamics, flucloxacillin serves as a valuable tool compound. Its 95% protein binding places it intermediate between oxacillin (94%) and dicloxacillin (97%) [2], allowing for controlled comparative studies of the 'free drug hypothesis' within the isoxazolyl penicillin class. Its well-characterized β-lactamase stability further ensures experimental consistency when working with penicillinase-producing strains [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flucloxacillin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.